molecular formula C16H23NO4 B3089756 N-(Benzyloxycarbonyl)-3-pentyl-L-alanine CAS No. 119817-31-1

N-(Benzyloxycarbonyl)-3-pentyl-L-alanine

Cat. No. B3089756
M. Wt: 293.36 g/mol
InChI Key: PWTXIAIUZAYHGB-AWEZNQCLSA-N
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Description

“N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” is likely a derivative of an amino acid, specifically alanine, with a benzyloxycarbonyl protecting group . The benzyloxycarbonyl group, also known as carbobenzoxy or Cbz, is commonly used in peptide synthesis to protect the amine group .


Synthesis Analysis

While specific synthesis methods for “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” are not available, similar compounds such as N-Carbobenzyloxy-L-valine and N-Carbobenzyloxy-L-proline are synthesized through the reaction of the respective amino acid with a benzyloxycarbonyl group .


Molecular Structure Analysis

The molecular structure of “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely involve the removal of the protecting group, as is common in peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely be determined through various analytical techniques, including spectroscopy and chromatography .

Safety And Hazards

The safety and hazards associated with “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely be similar to those of other benzyloxycarbonyl-protected amino acids. For example, N-Carbobenzyloxy-L-valine requires handling precautions to avoid eye and skin contact, and inhalation .

Future Directions

The future directions for “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely involve its use in the synthesis of more complex peptides and proteins, contributing to advancements in fields such as drug development and biotechnology .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTXIAIUZAYHGB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzyloxycarbonyl)-3-pentyl-L-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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